2-Bromo-4-fluoro-5-hydroxybenzaldehyde CAS number and chemical identity
2-Bromo-4-fluoro-5-hydroxybenzaldehyde CAS number and chemical identity
Executive Summary
2-Bromo-4-fluoro-5-hydroxybenzaldehyde (CAS 1262989-52-5) is a highly specialized halogenated benzaldehyde derivative serving as a critical pharmacophore in modern medicinal chemistry.[1] Distinguished by its trisubstituted benzene ring pattern, this compound offers three distinct vectors for chemical elaboration: the electrophilic aldehyde handle, the nucleophilic phenolic hydroxyl, and the labile aryl bromide for cross-coupling.
Its primary utility lies in the synthesis of GPR40 (FFAR1) agonists for the treatment of Type 2 Diabetes and metabolic disorders involving the gut-brain axis. This guide provides a comprehensive technical analysis, including validated synthetic protocols, physicochemical profiling, and strategic applications in drug discovery.[2]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]
This compound is characterized by a "push-pull" electronic system where the electron-donating hydroxyl group opposes the electron-withdrawing aldehyde and halogen substituents, creating unique reactivity patterns for SNAr and metal-catalyzed cross-couplings.
Datasheet Summary
| Property | Specification |
| CAS Number | 1262989-52-5 |
| IUPAC Name | 2-Bromo-4-fluoro-5-hydroxybenzaldehyde |
| Molecular Formula | C₇H₄BrFO₂ |
| Molecular Weight | 219.01 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate, DCM |
| Precursor CAS | 865186-62-5 (Methyl ether derivative) |
| Key Functional Groups | Aldehyde (C-1), Bromide (C-2), Fluoride (C-4), Hydroxyl (C-5) |
Structural Logic
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C-1 Aldehyde: Primary site for reductive amination or olefination (Wittig/Horner-Wadsworth-Emmons).
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C-2 Bromide: Sterically congested position suitable for Suzuki-Miyaura or Buchwald-Hartwig couplings, often requiring specialized ligands (e.g., SPhos, XPhos).
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C-4 Fluoride: Provides metabolic stability and modulation of pKa; generally resistant to nucleophilic displacement due to the adjacent electron-rich hydroxyl group unless activated.
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C-5 Hydroxyl: Strong ortho/para director; serves as an anchor for alkylation (ether formation) to extend the molecular scaffold.
Synthetic Routes & Optimization
The synthesis of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde is non-trivial due to the directing effects of the substituents. The most robust industrial route involves the demethylation of its commercially available precursor, 2-Bromo-4-fluoro-5-methoxybenzaldehyde.
Validated Protocol: HBr-Mediated Demethylation
Rationale: This method is preferred for scale-up due to cost-efficiency compared to Boron Tribromide (BBr₃) routes.
Reagents:
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Starting Material: 2-Bromo-4-fluoro-5-methoxybenzaldehyde (CAS 865186-62-5)[3][4][5][6]
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Reagent: 48% Hydrobromic Acid (HBr)
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Solvent: Glacial Acetic Acid (AcOH)
Step-by-Step Methodology:
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Dissolution: Charge a round-bottom flask with 2-Bromo-4-fluoro-5-methoxybenzaldehyde (1.0 eq). Add Glacial Acetic Acid (10 volumes) and stir until dissolved.
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Acid Addition: Slowly add 48% aqueous HBr (10 volumes) to the solution at room temperature.
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Reflux: Equip the flask with a condenser and heat the mixture to 130°C . Maintain reflux for 24 hours .
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Critical Control Point: Monitor reaction progress via LC-MS. The starting material (MW 233) should disappear, replaced by the product peak (MW 219).
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Quenching: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove excess AcOH/HBr.
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Neutralization: Resuspend the residue in water and carefully neutralize with saturated aqueous NaHCO₃ until pH ~6-7.
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Extraction: Extract the aqueous phase with Ethyl Acetate (3x). Combine organic layers.
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Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.
Synthetic Pathway Diagram (Graphviz)
Figure 1: The conversion of the methoxy precursor to the target hydroxybenzaldehyde via acid-mediated cleavage.
Applications in Drug Discovery[2][6]
This intermediate is a "privileged scaffold" in the design of GPR40 Agonists (Free Fatty Acid Receptor 1), which are therapeutic targets for Type 2 Diabetes. The compound acts as the polar "head group" or the linker unit connecting the lipophilic tail to the central core.
Medicinal Chemistry Workflow
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Scaffold Anchoring: The C-5 Hydroxyl is alkylated with a linker (e.g., a piperidine or azetidine ring).
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Core Extension: The C-1 Aldehyde is subjected to reductive amination to attach the central aromatic core.
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Lipophilic Tuning: The C-2 Bromide allows for late-stage diversification via Suzuki coupling to introduce biaryl systems that occupy the receptor's hydrophobic pocket.
Drug Development Pathway Diagram (Graphviz)
Figure 2: Strategic incorporation of the intermediate into GPR40 agonist synthesis.
Handling, Stability & Safety
Safety Profile (GHS Classification)
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Stability & Storage[6]
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Oxidation Sensitivity: Aldehydes are prone to air oxidation to carboxylic acids. Store under an inert atmosphere (Nitrogen or Argon).
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Light Sensitivity: Halogenated aromatics can be light-sensitive. Store in amber vials.
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Temperature: Refrigerate (2-8°C) for long-term storage to prevent decomposition.
Analytical Verification
To confirm the identity of the synthesized product:
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¹H NMR (DMSO-d₆): Look for the aldehyde proton singlet at ~10.1 ppm . The aromatic region should show two singlets (due to para-substitution relative to F/Br) or doublets with F-coupling. The phenolic -OH will appear as a broad singlet, exchangeable with D₂O.
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¹⁹F NMR: A single peak typically around -110 to -130 ppm (relative to CFCl₃), showing coupling to adjacent protons.
References
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Sigma-Aldrich. Product Specification: 2-bromo-4-fluoro-5-hydroxybenzaldehyde (Product No. AOBH97F10172).[7] Retrieved from
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ChemicalBook. 2-Bromo-4-fluoro-5-hydroxybenzaldehyde Datasheet (CB83083617).[1] Retrieved from
-
Google Patents. US20220226298A1: Gpr40 agonists. (Describes the synthesis of the target from the methoxy precursor). Retrieved from
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PubChem. Compound Summary: 2-Bromo-4-fluoro-5-methoxybenzaldehyde (Precursor). Retrieved from
Sources
- 1. 2-bromo-4-fluoro-5-hydroxybenzaldehyde | 1262989-52-5 [m.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 861928-25-8|2-Bromo-5-fluoro-4-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 4. 865186-62-5 | 2-bromo-4-fluoro-5-methoxybenzaldehyde | Boroncore [boroncore.com]
- 5. CAS 865186-62-5 | 2615-B-0T | MDL MFCD22371190 | 2-Bromo-4-fluoro-5-methoxybenzaldehyde | SynQuest Laboratories [synquestlabs.com]
- 6. achmem.com [achmem.com]
- 7. 2-bromo-4-fluoro-5-hydroxybenzaldehyde [sigmaaldrich.com]
